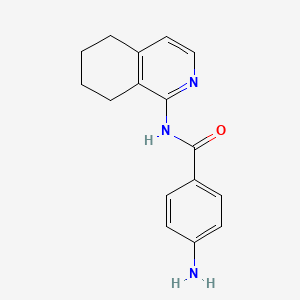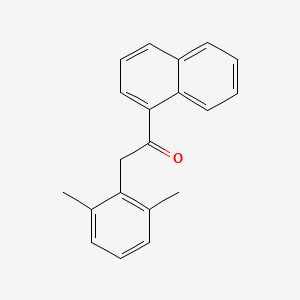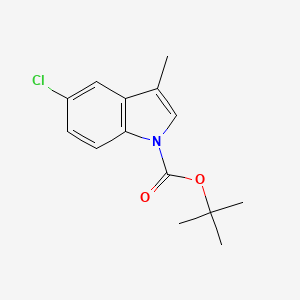
3-Butyl-4-pentylquinolin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-4-pentylquinolin-2(1H)-one: est un composé organique appartenant à la famille des quinoléines. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale. Ce composé présente un noyau de quinoléine avec des substituants butyle et pentyle, qui peuvent influencer ses propriétés chimiques et ses activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-Butyl-4-pentylquinolin-2(1H)-one peut être réalisée par différentes méthodes. Une approche courante implique la synthèse de Friedländer, qui comprend généralement les étapes suivantes :
Matériaux de départ : Dérivés de l’aniline et cétones.
Conditions de réaction : Catalyseurs acides ou basiques, températures élevées.
Procédure : Le dérivé de l’aniline réagit avec une cétone en présence d’un catalyseur pour former le noyau de la quinoléine. L’alkylation subséquente introduit les groupes butyle et pentyle.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse de Friedländer à grande échelle avec des conditions de réaction optimisées pour maximiser le rendement et la pureté. Des réacteurs à flux continu et des techniques de purification avancées telles que la chromatographie peuvent être utilisés.
Analyse Des Réactions Chimiques
Types de réactions
La 3-Butyl-4-pentylquinolin-2(1H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion en N-oxyde de quinoléine à l’aide d’agents oxydants comme le peroxyde d’hydrogène.
Réduction : Réduction du cycle de la quinoléine en tétrahydroquinoléine à l’aide d’agents réducteurs tels que le borohydrure de sodium.
Substitution : Réactions de substitution électrophile sur le cycle de la quinoléine.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, acide acétique, températures élevées.
Réduction : Borohydrure de sodium, méthanol, température ambiante.
Substitution : Halogènes, acides de Lewis, solvants comme le dichlorométhane.
Principaux produits
Oxydation : Dérivés de la N-oxyde de quinoléine.
Réduction : Dérivés de la tétrahydroquinoléine.
Substitution : Dérivés halogénés de la quinoléine.
4. Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de construction pour synthétiser des molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Envisagé comme composé de tête pour le développement de nouveaux produits pharmaceutiques.
Industrie : Utilisé dans la synthèse de colorants, de pigments et d’autres produits chimiques industriels.
Applications De Recherche Scientifique
3-Butyl-4-pentylquinolin-2(1h)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action de la 3-Butyl-4-pentylquinolin-2(1H)-one dépend de sa cible biologique spécifique. Par exemple, si elle présente une activité antimicrobienne, elle peut inhiber les enzymes bactériennes ou perturber les membranes cellulaires. Les cibles moléculaires et les voies impliquées peuvent varier en fonction de l’application spécifique et du système biologique.
Comparaison Avec Des Composés Similaires
Composés similaires
Quinoléine : Le composé parent avec une structure plus simple.
2-Méthylquinoléine : Un dérivé substitué par un méthyle.
4-Phénylquinoléine : Un dérivé substitué par un phényle.
Unicité
La 3-Butyl-4-pentylquinolin-2(1H)-one est unique en raison de ses substituants butyle et pentyle spécifiques, qui peuvent conférer des propriétés chimiques et biologiques distinctes par rapport à d’autres dérivés de la quinoléine. Ces substituants peuvent influencer la solubilité, la réactivité et l’interaction du composé avec les cibles biologiques.
Propriétés
Numéro CAS |
6017-89-6 |
|---|---|
Formule moléculaire |
C18H25NO |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
3-butyl-4-pentyl-1H-quinolin-2-one |
InChI |
InChI=1S/C18H25NO/c1-3-5-7-11-14-15-12-8-9-13-17(15)19-18(20)16(14)10-6-4-2/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,19,20) |
Clé InChI |
ATCCRPIRTOAMRQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=C(C(=O)NC2=CC=CC=C21)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[Hydroxy(phenyl)methylidene]-6,7-dihydro-1,7-naphthyridine-5,8-dione](/img/structure/B11849520.png)
![2-Amino-2-{5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide](/img/structure/B11849525.png)






![3-phenyl-2H-benzo[h]chromen-2-one](/img/structure/B11849586.png)
![5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B11849587.png)

